2-((4-phenylpiperazin-1-yl)methyl)-5-((4-(trifluoromethyl)benzyl)oxy)-4H-pyran-4-one
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Overview
Description
2-((4-phenylpiperazin-1-yl)methyl)-5-((4-(trifluoromethyl)benzyl)oxy)-4H-pyran-4-one is a complex organic compound that has garnered interest in various fields of scientific research This compound features a piperazine ring substituted with a phenyl group, a pyranone ring, and a trifluoromethylbenzyl ether group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-phenylpiperazin-1-yl)methyl)-5-((4-(trifluoromethyl)benzyl)oxy)-4H-pyran-4-one typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of piperazine with benzyl chloride to form 4-phenylpiperazine.
Synthesis of the Pyranone Ring: The pyranone ring is synthesized through a cyclization reaction involving appropriate precursors such as diketones and aldehydes under acidic or basic conditions.
Coupling Reaction: The final step involves coupling the piperazine derivative with the pyranone ring and the trifluoromethylbenzyl ether group. This is typically achieved through nucleophilic substitution reactions under controlled temperature and pH conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-((4-phenylpiperazin-1-yl)methyl)-5-((4-(trifluoromethyl)benzyl)oxy)-4H-pyran-4-one undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and benzyl ether moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine or benzyl derivatives.
Scientific Research Applications
2-((4-phenylpiperazin-1-yl)methyl)-5-((4-(trifluoromethyl)benzyl)oxy)-4H-pyran-4-one has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its interactions with neurotransmitter receptors.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding assays to understand its biological activity.
Mechanism of Action
The mechanism of action of 2-((4-phenylpiperazin-1-yl)methyl)-5-((4-(trifluoromethyl)benzyl)oxy)-4H-pyran-4-one involves its interaction with specific molecular targets such as neurotransmitter receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The trifluoromethyl group enhances its binding affinity and metabolic stability.
Comparison with Similar Compounds
Similar Compounds
- **5-((4-(trifluoromethyl)benzyl)oxy)-4H-pyran-
2-((4-phenylpiperazin-1-yl)methyl)-4H-pyran-4-one: Lacks the trifluoromethylbenzyl ether group, resulting in different chemical properties.
Properties
IUPAC Name |
2-[(4-phenylpiperazin-1-yl)methyl]-5-[[4-(trifluoromethyl)phenyl]methoxy]pyran-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23F3N2O3/c25-24(26,27)19-8-6-18(7-9-19)16-32-23-17-31-21(14-22(23)30)15-28-10-12-29(13-11-28)20-4-2-1-3-5-20/h1-9,14,17H,10-13,15-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQOVSLPSPKWWKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=O)C(=CO2)OCC3=CC=C(C=C3)C(F)(F)F)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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